1-Methyl-4-propylpiperidine

Lipophilicity ADME Membrane Permeability

1-Methyl-4-propylpiperidine (CAS 5261-68-7) is a substituted piperidine characterized by a methyl group at the nitrogen (position and a propyl group at the 4-position of the heterocyclic ring. This specific substitution pattern confers distinct physicochemical properties, including a molecular formula of C₉H₁₉N, a molecular weight of 141.25 g/mol, and a predicted lipophilicity (XLogP3) of 2.6.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 5261-68-7
Cat. No. B15489615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-propylpiperidine
CAS5261-68-7
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCC1CCN(CC1)C
InChIInChI=1S/C9H19N/c1-3-4-9-5-7-10(2)8-6-9/h9H,3-8H2,1-2H3
InChIKeySYWCBNWNLOIASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-propylpiperidine (CAS 5261-68-7): An Overview for Procurement and Research Planning


1-Methyl-4-propylpiperidine (CAS 5261-68-7) is a substituted piperidine characterized by a methyl group at the nitrogen (position 1) and a propyl group at the 4-position of the heterocyclic ring [1]. This specific substitution pattern confers distinct physicochemical properties, including a molecular formula of C₉H₁₉N, a molecular weight of 141.25 g/mol, and a predicted lipophilicity (XLogP3) of 2.6 [2]. As a tertiary amine with a basic nitrogen (predicted pKa ≈ 9.86 for similar structures), it is typically handled as a free base and is available from specialty chemical suppliers at analytical purity levels (e.g., ≥95%) for research applications .

Why 1-Methyl-4-propylpiperidine Cannot Be Casually Replaced by Other Piperidine Derivatives


The substitution pattern on the piperidine ring directly dictates the molecule's physicochemical and, consequently, its biological and functional profile. Simply substituting 1-Methyl-4-propylpiperidine with another piperidine—such as 4-propylpiperidine (lacking the N-methyl group) or 1-methylpiperidine (lacking the 4-propyl chain)—is not a neutral exchange. These modifications alter key parameters like lipophilicity (LogP), basicity (pKa), and molecular shape, which in turn influence solubility, membrane permeability, and target binding kinetics [1]. For instance, the addition of an N-methyl group can significantly impact metabolic stability by blocking N-dealkylation pathways or altering cytochrome P450 interactions, while the 4-propyl group introduces steric bulk and hydrophobic character that can affect receptor affinity or crystal packing [2]. Therefore, procurement based solely on the 'piperidine' core class, without considering the specific 1-methyl-4-propyl substitution, introduces uncontrolled experimental variables.

Evidence-Based Comparative Assessment of 1-Methyl-4-propylpiperidine


Lipophilicity (LogP) as a Differentiator from Less Hydrophobic Piperidines

The predicted partition coefficient (XLogP3) for 1-Methyl-4-propylpiperidine is 2.6, indicating significantly higher lipophilicity compared to the unsubstituted piperidine parent (XLogP3 = 0.6) or the 4-propyl analogue without the N-methyl group (4-propylpiperidine, predicted LogP ≈ 1.5-1.9) [1][2]. This 2.0 log unit increase relative to piperidine translates to an approximate 100-fold higher expected partitioning into non-polar environments such as lipid bilayers or organic solvents, which is a critical determinant for passive membrane permeability and blood-brain barrier penetration potential [3].

Lipophilicity ADME Membrane Permeability

Topological Polar Surface Area (TPSA) as a Determinant of Oral Bioavailability

The topological polar surface area (TPSA) for 1-Methyl-4-propylpiperidine is 3.2 Ų, which is virtually identical to the unsubstituted piperidine core (TPSA ≈ 3.2 Ų) and significantly lower than analogues containing hydrogen bond donors like 4-piperidinol (TPSA = 23.5 Ų) [1][2]. This very low TPSA is a key physicochemical feature distinguishing it from more polar piperidine derivatives. According to established drug-likeness rules (Veber's rules), compounds with a TPSA < 140 Ų are generally considered to have favorable oral absorption potential; the extremely low TPSA of 1-Methyl-4-propylpiperidine places it in a category distinct from many common piperidine scaffolds that are functionalized with polar substituents [3].

Oral Bioavailability Physicochemical Property Drug-likeness

Basic pKa as an Indicator of Ionization State and Solubility

The predicted pKa for the conjugate acid of 1-Methyl-4-propylpiperidine is approximately 9.86, which is characteristic of a tertiary aliphatic amine and is comparable to other N-methylpiperidines (e.g., 1-methylpiperidine, pKa ≈ 10.1) but distinct from secondary amines like piperidine (pKa ≈ 11.2) [1]. This pKa value indicates that at physiological pH (7.4), the compound exists predominantly (>99%) in its protonated, positively charged form, whereas at slightly basic pH, the free base becomes predominant. This property directly influences solubility in aqueous buffers and extraction efficiency from biological matrices, differentiating it from less basic heterocycles [2].

Ionization Solubility pKa

Research and Industrial Application Scenarios for 1-Methyl-4-propylpiperidine


Central Nervous System (CNS) Drug Discovery Research

The high lipophilicity (XLogP3 = 2.6) and low TPSA (3.2 Ų) of 1-Methyl-4-propylpiperidine align with properties favoring blood-brain barrier penetration [1]. This makes it a suitable scaffold or fragment for designing CNS-active compounds. Its tertiary amine structure also mimics the basic nitrogen found in many CNS-targeting drugs, such as analgesics and antipsychotics, making it a valuable reference compound in early-stage medicinal chemistry campaigns.

Chemical Synthesis and Library Generation

As a well-defined, commercially available (≥95% purity) substituted piperidine building block, this compound serves as a versatile synthon for constructing more complex molecular libraries . Its specific substitution pattern allows for exploration of structure-activity relationships (SAR) where both the N-methyl and 4-propyl groups can be further diversified or used as lipophilic anchors, which is a common strategy in hit-to-lead optimization programs [2].

Physicochemical Property Modeling and QSAR Studies

The compound's well-defined physicochemical profile, including its calculated LogP, TPSA, and predicted pKa, makes it a useful data point for building and validating quantitative structure-property relationship (QSPR) models. Researchers developing in silico ADME prediction tools can use this compound as a representative member of the N-alkyl-4-alkylpiperidine class to refine models for lipophilicity, solubility, and permeability [3].

Analytical Method Development and Metabolite Identification

Due to its defined mass (MW = 141.25 g/mol) and basic pKa (~9.86), 1-Methyl-4-propylpiperidine can be employed as a model compound or internal standard in the development of LC-MS/MS methods for quantifying basic piperidine-containing drugs and their metabolites in biological matrices. Its distinct retention time and predictable ionization behavior facilitate method optimization [4].

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